Mercury(II) fluoride

Fluorination Oxidizing agents Metal fluorides

Researchers requiring controlled, selective fluorination without over-fluoridation rely on HgF₂ as a moderate-strength agent-stronger than ZnF₂ yet milder than CoF₃. For procurement managers, this compound addresses the supply challenge of sourcing a high-density (8.95 g/cm³), moisture-sensitive fluorinating agent with validated purity. Key advantages: • Photochemical selectivity: enables near-quantitative fluorination of substrates like triphenylacetic acid under UV-visible light in DMSO. • Defined reactivity window: replaces iodine atoms in polyhalogenated methanes (e.g., CI₄ → CF₂I₂) without substrate decomposition. • Structurally validated: EXAFS-confirmed Hg-F bond length of 1.94(2) Å supports computational modeling and method development. Shipped under argon in sealed, desiccated packaging to preserve anhydrous integrity.

Molecular Formula F2Hg2
Molecular Weight 439.18 g/mol
CAS No. 13967-25-4
Cat. No. B080024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury(II) fluoride
CAS13967-25-4
Molecular FormulaF2Hg2
Molecular Weight439.18 g/mol
Structural Identifiers
SMILESF[Hg].F[Hg]
InChIInChI=1S/2FH.2Hg/h2*1H;;/q;;2*+1/p-2
InChIKeyFQZUXVBMUHSNRN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury(II) Fluoride Properties & Procurement


Mercury(II) fluoride (HgF₂, CAS 7783-39-3), also known as mercuric fluoride, is an inorganic compound consisting of one mercury atom bonded to two fluorine atoms [1]. It is characterized as a hygroscopic white cubic crystalline solid with a density of 8.95 g/cm³, a melting point of 645°C (decomposition), and a boiling point exceeding 650°C [2]. The compound is highly toxic and moisture-sensitive, decomposing in water to form mercury(II) oxide and hydrofluoric acid [3]. HgF₂ adopts a fluorite-type cubic crystal structure (space group Fm3m, cF12) and is primarily utilized as a selective fluorinating agent in organic synthesis, where its reactivity profile distinguishes it from other metal fluorides .

Why Mercury(II) Fluoride Is Irreplaceable


Mercury(II) fluoride occupies a unique position among metal fluorides due to its specific combination of moderate fluorinating power and photochemical selectivity. While many metal fluorides act as strong oxidizing and fluorinating agents, the fluorinating activity of HgF₂ is ranked below that of more aggressive agents like AgF₂, CoF₃, and CeF₄ [1]. This intermediate reactivity is critical: stronger fluorides often lead to over-fluorination or substrate decomposition, whereas HgF₂ enables selective, mild fluorination under photochemical conditions [2]. Furthermore, the structural and physical properties of HgF₂ differ markedly from its Group 12 counterparts (ZnF₂, CdF₂), which exhibit distinct crystal structures and solubility behaviors [3]. Substitution without careful consideration of these factors can result in failed syntheses, reduced yields, or unintended side products.

Mercury(II) Fluoride Comparative Evidence


Fluorinating Power Ranking

Among high-valent metal fluorides used in organic synthesis, HgF₂ exhibits a fluorinating power that is intermediate within the series, as established by a comprehensive ranking based on oxidative potential. The order of fluorinating activity is: AgF₂ > CoF₃ > CeF₄ > MnF₃ > PbF₅ > BiF₅ > CrF₃ > HgF₂ > FeF₂ > CuF₂ > SnF₄ [1]. This places HgF₂ below the most aggressive agents (AgF₂, CoF₃, CeF₄) but above common lower-valent fluorides. Consequently, HgF₂ is less prone to causing over-fluorination or substrate decomposition compared to stronger fluorides like CoF₃, which is typically used for exhaustive fluorination to produce perfluorocarbons [1].

Fluorination Oxidizing agents Metal fluorides

Photochemical Selective Fluorination

In a direct comparative study, HgF₂ enabled the photochemical selective fluorination of triphenylacetic acid, triphenylethylene, and triethyl phosphite in DMSO solution under UV-visible illumination. Product yields, quantified by ¹⁹F NMR, were described as 'essentially quantitative' for all substrates examined, with some cases yielding only a single fluorinated product [1]. In contrast, many conventional thermal fluorinations with other metal fluorides often result in mixtures of partially and fully fluorinated products, requiring extensive purification.

Organic synthesis Fluorination Photochemistry

Hg-F Bond Length Determination

The Hg-F bond length in HgF₂ was experimentally determined by Hg L₃-edge EXAFS to be 1.94(2) Å in an argon matrix, representing the first direct measurement of this parameter [1]. This value shows excellent agreement with computational models that incorporate relativistic effects, validating the theoretical framework for mercury-fluorine bonding. In contrast, the Hg-F bond length in HgF₄ was not experimentally confirmed under the same matrix isolation conditions, highlighting a key structural distinction [1].

Structural chemistry Spectroscopy Computational chemistry

Physical Properties vs. Group 12 Fluorides

Mercury(II) fluoride exhibits distinct physical properties compared to its Group 12 congeners, ZnF₂ and CdF₂. HgF₂ has a density of 8.95 g/cm³ and melts with decomposition at 645°C [1]. It adopts the fluorite (cubic) structure, whereas ZnF₂ and CdF₂ also adopt the fluorite structure but differ in their solubility and hydrolytic stability [2]. Specifically, ZnF₂ and CdF₂ are poorly soluble in water and resemble MgF₂ in this regard, while HgF₂ is water-sensitive and decomposes to HgO and HF [3]. These differences dictate handling, storage, and application suitability.

Materials science Crystallography Inorganic chemistry

Synthesis of CF₂I₂

CF₂I₂ (difluorodiiodomethane) was synthesized in a purified form by the fluorination of tetraiodomethane (CI₄) using mercury(II) fluoride . This demonstrates the utility of HgF₂ in replacing iodine atoms with fluorine in a controlled manner. While other fluorinating agents might achieve similar transformations, the use of HgF₂ in this specific context yielded a purified product suitable for further use. The yields and specific conditions are not fully detailed in the abstract, but the successful synthesis underscores HgF₂'s role in accessing fluorinated diiodomethane derivatives.

Organofluorine chemistry Synthetic methodology Reagent selection

Mercury(II) Fluoride Applications


Photochemical Fluorination of Olefins & Acids

In synthetic organic chemistry, HgF₂ is employed in DMSO solution under UV-visible light to achieve near-quantitative, selective fluorination of substrates such as triphenylacetic acid and triphenylethylene [1]. This method is particularly valuable when mild conditions and high selectivity are required, avoiding the over-fluorination and complex product mixtures typical of stronger fluorides like CoF₃ [2]. The photochemical activation allows for controlled introduction of fluorine into specific positions, as demonstrated by the formation of single fluorinated products in some cases [1].

Halogen-Exchange Fluorination

HgF₂ serves as an effective reagent for the selective replacement of iodine atoms by fluorine in polyhalogenated methanes. The synthesis of CF₂I₂ from tetraiodomethane (CI₄) exemplifies this application, yielding a purified fluorinated product . This scenario is relevant for researchers synthesizing fluorinated building blocks for pharmaceuticals or agrochemicals, where the use of HgF₂ offers an alternative to more aggressive or less selective fluorinating agents.

Hg-F Bonding and Relativistic Effects

The precise experimental determination of the Hg-F bond length (1.94(2) Å) via EXAFS in an argon matrix provides a critical benchmark for computational studies of mercury-fluorine interactions and relativistic effects in heavy-element bonding [3]. This application scenario is essential for theoretical chemists and spectroscopists who require accurate structural parameters for modeling the electronic structure and reactivity of mercury compounds. The excellent agreement between experiment and relativistic calculations validates theoretical approaches and informs the design of new mercury-containing materials.

Anhydrous Fluoride Source

Due to its high density (8.95 g/cm³) and marked sensitivity to moisture, HgF₂ is uniquely suited for anhydrous synthetic procedures where a dense, solid fluorinating agent is required and where the presence of water would be detrimental [4]. Unlike ZnF₂ or CdF₂, which are poorly soluble and relatively stable in water, HgF₂ decomposes readily in aqueous environments, making it incompatible with aqueous work-up but useful in strictly non-aqueous media [4]. This property profile dictates its handling and storage under inert atmosphere conditions.

Technical Documentation Hub

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